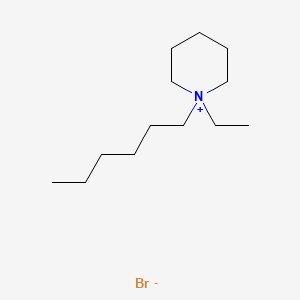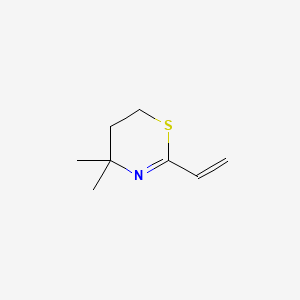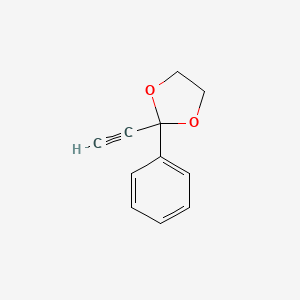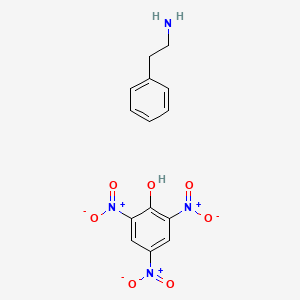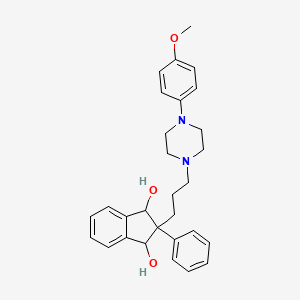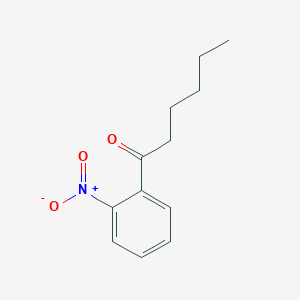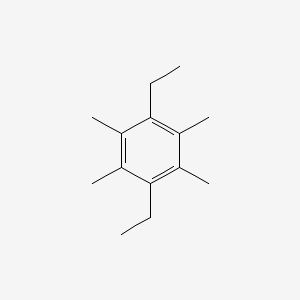
1,4-Diethyl-2,3,5,6-tetramethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethyl-2,3,5,6-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C14H22. It consists of a benzene ring substituted with four methyl groups and two ethyl groups. This compound is part of the tetramethylbenzene family, known for its unique structural properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diethyl-2,3,5,6-tetramethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of tetramethylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the catalytic alkylation of tetramethylbenzene using ethylene or ethyl chloride. The process is optimized for high yield and purity, with careful control of reaction temperature and pressure to ensure efficient conversion .
化学反应分析
Types of Reactions
1,4-Diethyl-2,3,5,6-tetramethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
1,4-Diethyl-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
作用机制
The mechanism of action of 1,4-Diethyl-2,3,5,6-tetramethylbenzene primarily involves its interactions with electrophiles and nucleophiles. The benzene ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to various substitution reactions. The presence of ethyl and methyl groups can influence the compound’s reactivity by providing steric hindrance and electronic effects .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Another isomer with different positioning of ethyl groups, affecting its reactivity and physical properties.
Durene (1,2,4,5-Tetramethylbenzene): Known for its use in the production of pyromellitic dianhydride, a precursor for polyimides.
Uniqueness
1,4-Diethyl-2,3,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and make it suitable for specialized applications in chemical synthesis and industrial processes .
属性
CAS 编号 |
33962-13-9 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
1,4-diethyl-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-9(3)11(5)14(8-2)12(6)10(13)4/h7-8H2,1-6H3 |
InChI 键 |
IEZOZOZHEGAQQY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1C)C)CC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


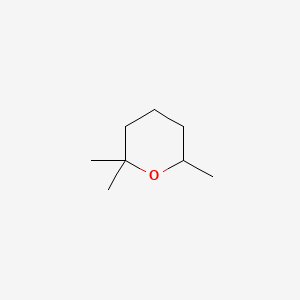
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)





![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
